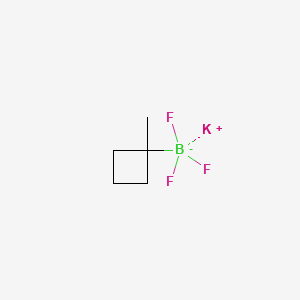
Potassium trifluoro(1-methylcyclobutyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(1-methylcyclobutyl)borate is an organoboron compound with the molecular formula C5H9BF3K. It is a member of the organotrifluoroborate family, known for their stability and versatility in various chemical reactions . This compound is particularly notable for its use in cross-coupling reactions, which are essential in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(1-methylcyclobutyl)borate can be synthesized through the reaction of 1-methylcyclobutylboronic acid with potassium hydrogen fluoride (KHF2) in the presence of a suitable solvent . The reaction typically proceeds under mild conditions, with the boronic acid being converted to the corresponding trifluoroborate salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(1-methylcyclobutyl)borate primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are crucial in organic synthesis.
Common Reagents and Conditions
The compound reacts with various aryl or vinyl halides in the presence of a palladium catalyst and a base, such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) . The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under mild to moderate temperatures.
Major Products
The major products of these reactions are biaryl or alkenyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
Potassium trifluoro(1-methylcyclobutyl)borate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium trifluoro(1-methylcyclobutyl)borate in cross-coupling reactions involves the formation of a palladium complex with the borate and the halide substrate . This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bond . The trifluoroborate moiety acts as a stable and efficient source of the boron species required for these reactions .
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(trifluoromethyl)borate
- Potassium cyclobutyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
Potassium trifluoro(1-methylcyclobutyl)borate is unique due to its specific structural features, which provide distinct reactivity patterns compared to other organotrifluoroborates . Its stability and efficiency in cross-coupling reactions make it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C5H9BF3K |
|---|---|
Molecular Weight |
176.03 g/mol |
IUPAC Name |
potassium;trifluoro-(1-methylcyclobutyl)boranuide |
InChI |
InChI=1S/C5H9BF3.K/c1-5(3-2-4-5)6(7,8)9;/h2-4H2,1H3;/q-1;+1 |
InChI Key |
DIFMRTPGFUYBOB-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1(CCC1)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















